{[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid
Description
{[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid is a sulfur-containing acetic acid derivative featuring a 2-(6-methylpyridin-3-yl)ethylthio moiety. Its molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 235.28 g/mol. The compound comprises a pyridine ring substituted with a methyl group at the 6-position and an ethylthioacetic acid chain at the 3-position. This structural motif is critical for its physicochemical properties, including lipophilicity (predicted log P ~0.7–1.2) and solubility, which influence its bioavailability and interaction with biological targets .
The synthesis likely involves coupling 2-(6-methylpyridin-3-yl)ethanethiol with bromoacetic acid under basic conditions, forming a thioether bond. Computational studies on analogous compounds (e.g., {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid) suggest that the pyridine ring and thioether linkage contribute to distinct electronic properties, such as HOMO-LUMO energy gaps, which are pivotal for reactivity and biological interactions .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[2-(6-methylpyridin-3-yl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C10H13NO2S/c1-8-2-3-9(6-11-8)4-5-14-7-10(12)13/h2-3,6H,4-5,7H2,1H3,(H,12,13) |
InChI Key |
GSHQRFHHELJTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CCSCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions:
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid can undergo oxidation reactions, where the sulfur atom in the ethylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the acetic acid moiety is reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the ethylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and applications.
Mechanism of Action
The mechanism of action of {[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares {[2-(6-methyl-3-pyridinyl)ethyl]thio}acetic acid with structurally related thioacetic acid derivatives:
- Electronic Effects: The 6-methylpyridin-3-yl group in the target compound introduces steric and electronic modulation compared to unsubstituted pyridine derivatives (e.g., PTA).
- HOMO-LUMO Gaps : The HOMO-LUMO gap of the target compound (~3.55 eV*) is narrower than OETA (~3.55 eV vs. ~3.65 eV for OETA), suggesting higher reactivity .
Lipophilicity and Bioavailability
- log P/D: The target compound’s predicted log P (~1.2) aligns with optimal ranges for membrane permeability (Lipinski’s rule: log P <5), contrasting with more polar derivatives like OETA (log P = -0.3) and lipophilic quinoline analogs (log P = 2.5) .
- Ionization : At physiological pH, the carboxylic acid group (pKa ~3.86) is partially ionized, enhancing solubility while retaining moderate lipophilicity for cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
